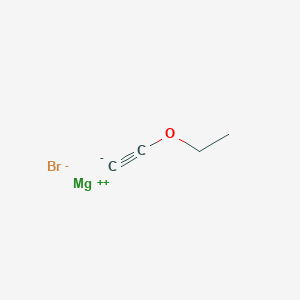

magnesium;ethynoxyethane;bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Magnesium;ethynoxyethane;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are characterized by the presence of a carbon-magnesium bond, which imparts unique reactivity to the molecule. Grignard reagents are widely used in organic synthesis due to their ability to form new carbon-carbon bonds, making them invaluable tools in the construction of complex organic molecules .

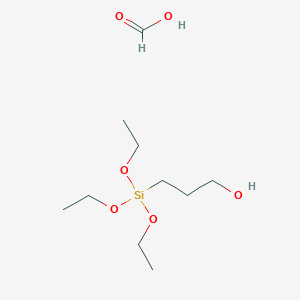

Méthodes De Préparation

The synthesis of magnesium;ethynoxyethane;bromide typically involves the reaction of magnesium metal with ethynoxyethane bromide in an anhydrous ether solvent. The general procedure is as follows :

Preparation of the Reaction Flask: A dry, nitrogen-purged flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

Formation of the Grignard Reagent: Magnesium turnings are added to the flask, followed by the slow addition of ethynoxyethane bromide dissolved in anhydrous ether. The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium.

Reaction Conditions: The reaction mixture is stirred under reflux conditions until the magnesium is completely consumed, forming the Grignard reagent, this compound.

Analyse Des Réactions Chimiques

Magnesium;ethynoxyethane;bromide, like other Grignard reagents, undergoes a variety of chemical reactions :

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols. For example, the reaction with an aldehyde yields a secondary alcohol.

Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.

Reactions with Epoxides: It adds to epoxides to form alcohols, typically attacking the less substituted carbon of the epoxide ring.

Formation of Carboxylic Acids: It reacts with carbon dioxide to form carboxylates, which can be protonated to yield carboxylic acids.

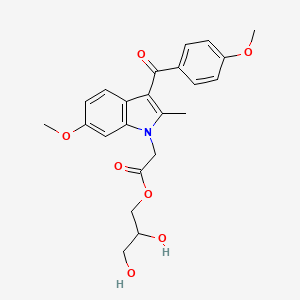

Applications De Recherche Scientifique

Magnesium;ethynoxyethane;bromide has numerous applications in scientific research and industry :

Organic Synthesis: It is used to synthesize a wide range of organic compounds, including alcohols, acids, and complex natural products.

Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Research: It is utilized in the synthesis of biologically active molecules and probes for studying biochemical pathways.

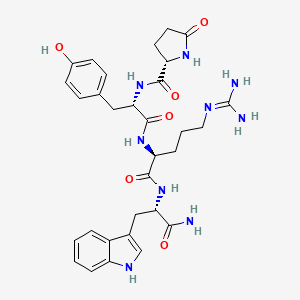

Mécanisme D'action

The reactivity of magnesium;ethynoxyethane;bromide is primarily due to the polar nature of the carbon-magnesium bond . The carbon atom bonded to magnesium is nucleophilic, allowing it to attack electrophilic centers in other molecules. This nucleophilicity is enhanced by the presence of the ether solvent, which stabilizes the Grignard reagent through coordination with the magnesium atom.

Comparaison Avec Des Composés Similaires

Magnesium;ethynoxyethane;bromide is similar to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide . its unique structure, with an ethynoxyethane group, imparts distinct reactivity and selectivity in certain reactions. Similar compounds include:

Phenylmagnesium Bromide: Used in the synthesis of aromatic alcohols.

Methylmagnesium Bromide: Utilized for the formation of primary alcohols.

Ethylmagnesium Bromide: Employed in the synthesis of secondary alcohols.

These compounds share the common feature of a carbon-magnesium bond but differ in the organic groups attached to the magnesium, leading to variations in reactivity and applications.

Propriétés

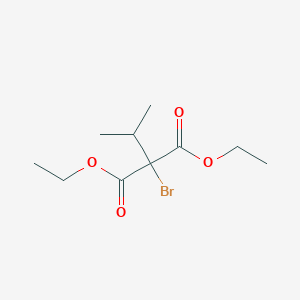

Numéro CAS |

36678-63-4 |

|---|---|

Formule moléculaire |

C4H5BrMgO |

Poids moléculaire |

173.29 g/mol |

Nom IUPAC |

magnesium;ethynoxyethane;bromide |

InChI |

InChI=1S/C4H5O.BrH.Mg/c1-3-5-4-2;;/h3H2,1H3;1H;/q-1;;+2/p-1 |

Clé InChI |

LLRIOBJPDRYXEN-UHFFFAOYSA-M |

SMILES canonique |

CCOC#[C-].[Mg+2].[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)

phosphanium chloride](/img/structure/B14673773.png)